Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate
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Overview
Description
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including fungicidal, bactericidal, and insecticidal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the photo- and electrochemical thiocyanation of benzimidazole derivatives . This process involves the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate. The reaction conditions often include the use of visible light and electricity, making it an environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical reactors to ensure efficient thiocyanation. The use of renewable energy sources for the electrochemical process can further enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanato group can yield thiol derivatives.
Substitution: The thiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include sulfonyl, thiol, and various substituted derivatives of the original compound.
Scientific Research Applications
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzimidazole derivatives.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate involves its interaction with cellular microtubules. It binds to the colchicine binding site on microtubules, disrupting their function and leading to cell cycle arrest and apoptosis . This mechanism is particularly effective in cancer cells, where it induces cell death through both p53-dependent and p53-independent pathways .
Comparison with Similar Compounds
Similar Compounds
Carbendazim: Another benzimidazole derivative with fungicidal properties.
Thiabendazole: Known for its antifungal and anthelmintic activities.
Albendazole: Used as an anthelmintic agent in medicine.
Uniqueness
Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate is unique due to its thiocyanato group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. Its ability to disrupt microtubules and induce cell death in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
54029-11-7 |
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Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
methyl N-(6-thiocyanato-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C10H8N4O2S/c1-16-10(15)14-9-12-7-3-2-6(17-5-11)4-8(7)13-9/h2-4H,1H3,(H2,12,13,14,15) |
InChI Key |
DVBYHIVOKDDEIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC#N |
Origin of Product |
United States |
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